Product packaging for Thr-Phe(Cat. No.:CAS No. 16875-27-7)

Thr-Phe

Cat. No.: B092851
CAS No.: 16875-27-7
M. Wt: 266.29 g/mol
InChI Key: IQHUITKNHOKGFC-MIMYLULJSA-N
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Description

Significance of Dipeptides as Fundamental Bio-molecules

Dipeptides, the smallest peptide units, consist of two amino acids linked by a single peptide bond. uniprot.org Despite their simple structure, they are fundamental to numerous biological processes. uniprot.org They serve as metabolic intermediates in protein digestion and catabolism, providing a source of amino acids for cellular processes. nih.gov Beyond this primary role, dipeptides are increasingly recognized as signaling molecules that can regulate various cellular functions, including gene expression and enzyme activity. csic.esebi.ac.uk Some dipeptides exhibit specific biological activities, such as antioxidant, antibacterial, and taste-enhancing properties. uniprot.org Their low molecular weight and potential for oral availability also make them attractive candidates in drug development and nutritional science. nih.gov The study of dipeptides like H-Thr-Phe-OH provides a foundational understanding of peptide structure, function, and interaction, which is crucial for advancements in proteomics, metabolomics, and the development of novel therapeutics. chemicalbook.com

H-Thr-Phe-OH as a Model System for Peptide Studies

H-Thr-Phe-OH serves as an excellent model system for various biophysical and biochemical studies due to its defined structure. One of the key areas where this dipeptide has been instrumental is in the field of mass spectrometry. Researchers have utilized H-Thr-Phe-OH to investigate the fundamental principles of peptide fragmentation. Understanding how peptides break apart in a mass spectrometer is crucial for determining their amino acid sequence (de novo sequencing) and identifying them in complex biological samples.

A notable study explored the dissociation of the amide bond in a series of protonated dipeptides, including H-Thr-Phe-OH. This research investigated the energetics and kinetics of fragmentation pathways, providing insights into why different peptides produce distinct mass spectra. The findings help to rationalize the differences observed in the MS/MS spectra of various peptides, contributing to more accurate and reliable protein identification in proteomics research.

The table below presents a selection of physicochemical properties for H-Thr-Phe-OH, which are essential for its characterization and use in experimental research.

PropertyValueSource
Molecular FormulaC13H18N2O4PubChem nih.gov
Molecular Weight266.29 g/molPubChem nih.gov
IUPAC Name(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acidPubChem nih.gov
Physical DescriptionSolidHuman Metabolome Database (HMDB) nih.gov
CAS Number16875-27-7ChemicalBook osti.gov

Overview of Current Research Landscape and Academic Trajectories Pertaining to H-Thr-Phe-OH

Current research involving H-Thr-Phe-OH and related small peptides is diverse, reflecting the broad importance of these molecules. One area of investigation is their role in nutrition and metabolism. For instance, a study on bovine mammary epithelial cells explored the effects of oligopeptides containing phenylalanine and threonine, including those with the Thr-Phe sequence, on milk protein synthesis. The research indicated that peptide-bound amino acids might be utilized more efficiently than free amino acids, suggesting potential applications in animal nutrition to enhance protein production. abmole.com

Furthermore, the fundamental study of dipeptide structure and conformation remains an active area of research. Computational studies on dipeptides help to understand their preferred shapes and how they interact with their environment, which is crucial for designing new peptide-based materials and drugs. The self-assembly of dipeptides into novel nanostructures is another burgeoning field, with potential applications in materials science and biotechnology.

The role of dipeptidases, enzymes that break down dipeptides, is also under investigation. For example, the cytosolic non-specific dipeptidase (CNDP2) shows activity towards threonyl dipeptides, highlighting a specific metabolic pathway for these molecules. nih.gov Understanding the function of such enzymes provides insight into cellular metabolism and its regulation.

The table below details experimental mass spectrometry data for H-Thr-Phe-OH, illustrating its fragmentation pattern which is a key aspect of its use as a model peptide.

Precursor IonPrecursor m/zIonization ModeTop 5 Fragment Peaks (m/z)Source
[M+H]+267.1339335Positive74.0621, 120.0832, 166.0893, 56.0510, 57.0358PubChem nih.gov
[M+Na]+289.1158751Positive245.0890, 142.0507, 46.0664, 124.0361, 72.0422PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B092851 Thr-Phe CAS No. 16875-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-8(16)11(14)12(17)15-10(13(18)19)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHUITKNHOKGFC-MIMYLULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346616
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16875-27-7
Record name Threonylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatization of H Thr Phe Oh

Strategies for the Chemical Synthesis of H-Thr-Phe-OH

The formation of the peptide bond between threonine and phenylalanine can be achieved through several established methods, primarily categorized into solid-phase and solution-phase synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and subsequent modifications.

Solid-Phase Peptide Synthesis (SPPS) Techniques Applied to Dipeptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of modern peptide synthesis and is well-suited for the preparation of dipeptides like H-Thr-Phe-OH. masterorganicchemistry.com This methodology involves anchoring the C-terminal amino acid, in this case, Phenylalanine, to an insoluble polymer resin. masterorganicchemistry.comrsc.org The synthesis proceeds by the sequential addition of the N-protected amino acid, Threonine. rsc.org

A typical SPPS cycle for synthesizing H-Thr-Phe-OH involves the following steps:

Resin Loading: The C-terminal amino acid, Fmoc-Phe-OH, is attached to a suitable resin, such as Wang resin or Rink amide resin. thaiscience.infoacs.org

Deprotection: The temporary Nα-protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the resin-bound phenylalanine using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). acs.orgiris-biotech.de

Coupling: The next amino acid, Fmoc-Thr(tBu)-OH, is activated and coupled to the free amino group of the resin-bound phenylalanine. acs.org The hydroxyl group of threonine is typically protected with a tert-butyl (tBu) group to prevent side reactions. iris-biotech.de

Cleavage: Once the dipeptide is assembled, it is cleaved from the solid support, and all permanent side-chain protecting groups (like tBu) are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.denih.gov

The use of pseudoproline dipeptides, such as Fmoc-Phe-Thr(Ψ(Me,Me)pro)-OH, can be employed to disrupt aggregation during the synthesis of longer peptides containing this sequence. google.com While often introduced as dipeptides, recent studies have shown the feasibility of acylating monomeric Fmoc-Ser/Thr(ψMe,Me)pro)-OH units. acs.orgcsic.es

Solution-Phase Synthesis Approaches for H-Thr-Phe-OH and Analogs

Solution-phase peptide synthesis (LPPS) offers an alternative to SPPS and is particularly advantageous for large-scale synthesis of short peptides like H-Thr-Phe-OH. rsc.org In this approach, the coupling reactions and deprotection steps are carried out in solution, followed by purification of the intermediate products at each stage.

A common strategy for the solution-phase synthesis of a protected H-Thr-Phe-OH derivative, Fmoc-Thr(tBu)-Phe-OH, involves the reaction of Fmoc-Thr(tBu)-OH with H-Phe-OH in a biphasic solvent system such as tetrahydrofuran (B95107) (THF) and water, in the presence of a base like sodium bicarbonate. google.com The resulting protected dipeptide can then be isolated and purified. google.com This method allows for precise control over reaction conditions and facilitates purification of the product. nih.govmdpi.com

Role of Coupling Reagents and Protecting Group Strategies in H-Thr-Phe-OH Synthesis

The efficiency and success of both solid-phase and solution-phase synthesis of H-Thr-Phe-OH are highly dependent on the choice of coupling reagents and protecting groups.

Protecting Groups: Orthogonal protecting group strategies are essential to prevent unwanted side reactions. iris-biotech.de The most widely used strategy for SPPS is the Fmoc/tBu approach. iris-biotech.deresearchgate.net The Nα-amino group is temporarily protected with the base-labile Fmoc group, while the side chains of reactive amino acids, such as the hydroxyl group of Threonine, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.depeptide.com This allows for the selective removal of the Fmoc group at each coupling step without affecting the side-chain protection or the linkage to the resin. iris-biotech.de For solution-phase synthesis, the benzyloxycarbonyl (Z or Cbz) and tert-butyloxycarbonyl (Boc) groups are also common choices for Nα-protection. researchgate.netbachem.com

Coupling Reagents: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available to facilitate this reaction with high efficiency and minimal racemization. peptide.com Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization. rsc.orgpeptide.com

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and provide rapid coupling times with low levels of epimerization. peptide.com HATU, in particular, is known for its high reactivity and ability to minimize racemization. peptide.com

Ynamides: More recently, ynamide-based coupling reagents have been developed, which have shown to be effective in preventing racemization during peptide bond formation. chemrxiv.orgacs.org

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC, DIC, EDCCommonly used; DIC is suitable for SPPS as its urea (B33335) byproduct is soluble. peptide.com
Onium Salts (Aminium/Uronium)HBTU, TBTU, HATU, COMUHighly efficient, fast reaction times, low racemization. rsc.orgpeptide.com HATU is particularly effective. peptide.com
Onium Salts (Phosphonium)BOP, PyBOP, PyAOPPyAOP is effective for coupling sterically hindered amino acids. peptide.com
OtherT3P®, TFFH, YnamidesT3P® is a biomimetic cyclic propylphosphonic anhydride. mdpi.com TFFH is a fluoroformamidinium salt. google.comtcichemicals.com Ynamides are newer reagents that show promise in preventing racemization. acs.org

Site-Selective Chemical Modification and Derivatization of H-Thr-Phe-OH

Once synthesized, the dipeptide H-Thr-Phe-OH can be chemically modified at specific sites to enhance its properties for research purposes. These modifications can involve functionalization of the terminal groups or the incorporation of non-standard amino acids.

Terminal Group Functionalization for Enhanced Research Utility

The N-terminus (amino group of Threonine) and C-terminus (carboxyl group of Phenylalanine) of H-Thr-Phe-OH are primary targets for chemical modification.

N-Terminal Functionalization: The free amino group of the N-terminus is a versatile handle for introducing a wide range of functionalities. nih.gov For instance, large aromatic groups like fluorenylmethoxycarbonyl (Fmoc) or naphthalene (B1677914) can be attached to the N-terminus to promote self-assembly into hydrogels through π–π stacking and hydrophobic interactions. frontiersin.org Reductive alkylation using aldehydes provides an efficient and highly selective method for modifying the N-terminal amine under mild conditions. nih.gov Other methods include palladium-catalyzed arylation, which can modify the N-terminal amino acid moiety itself. nih.gov

C-Terminal Functionalization: The C-terminal carboxyl group can be modified to an amide or ester. C-terminal amidation, for example in Fmoc-Thr-Phe-NH2, can lead to more stable hydrogels compared to the corresponding methyl ester (Fmoc-Thr-Phe-OMe), likely due to the formation of additional hydrogen bonds during self-assembly. frontiersin.org

Incorporating Unnatural Amino Acids and Conformational Constraints in Dipeptide Analogs

To explore structure-activity relationships and improve properties like metabolic stability, unnatural amino acids can be incorporated into dipeptide analogs, or conformational constraints can be introduced. chinesechemsoc.orgnih.gov

Unnatural Amino Acids: The synthesis of dipeptides containing unnatural amino acids can be achieved using various methods. springernature.com One approach involves the use of organozinc chemistry, where a dipeptide containing an iodoalanine unit can be converted to an organozinc reagent and then coupled with electrophiles to introduce non-proteinogenic residues. rsc.orgrsc.org Another strategy is the use of modified ribosomes that can incorporate non-canonical amino acids, including dipeptides, into a growing polypeptide chain. nih.gov

Conformational Constraints: Limiting the conformational flexibility of peptides can lock them into a bioactive conformation, potentially increasing their affinity and stability. nih.govresearchgate.net This can be achieved by:

Cyclization: Introducing lactam bridges, as seen in Freidinger lactams, is a well-established method for creating constrained dipeptide mimetics. researchgate.netnih.gov

Incorporating Rigid Scaffolds: The use of conformationally rigid building blocks, such as those with bicyclic structures or α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), can enforce specific turn structures. nih.govrsc.org For example, dipeptide motifs like Aib-D-Pro are known to promote β-hairpin conformations. nih.gov These constrained dipeptides can be synthesized and incorporated into larger peptides to study their effects on structure and function. chinesechemsoc.org

Modification StrategyExamplePurpose
Organozinc ChemistryIncorporation of an iodoalanine unit for subsequent coupling. rsc.orgrsc.orgSynthesis of dipeptides with non-proteinogenic amino acids. rsc.orgrsc.org
Ribosomal IncorporationUse of modified ribosomes and suppressor tRNAs. nih.govBiosynthetic incorporation of unnatural dipeptides into proteins. chinesechemsoc.orgnih.gov
Lactam BridgingFreidinger lactams. researchgate.netnih.govTo create conformationally constrained dipeptide mimetics. researchgate.net
Rigid ScaffoldsIncorporation of Aib (α-aminoisobutyric acid). nih.govTo promote specific secondary structures like β-turns. nih.gov

Advanced Derivatization Techniques for Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of peptides like H-Thr-Phe-OH. However, derivatization is often necessary to improve ionization efficiency and achieve high sensitivity, especially when dealing with complex biological matrices. encyclopedia.pubnih.gov

Several derivatization reagents are employed to enhance the detection of dipeptides. These include dansyl chloride, which significantly improves chromatographic separation and MS detection sensitivity of amino compounds. nih.gov Other reagents like phenyl isocyanate (PIC) react with the free amino group of dipeptides under mild conditions, and the resulting derivatives show specific fragmentation patterns in tandem mass spectrometry (MS/MS), which is useful for their identification. jst.go.jp

For enhancing ionization efficiency, particularly in liquid chromatography-mass spectrometry (LC-MS), ionization enhancers are introduced into the analyte molecule. shimadzu-webapp.eu For instance, pyrylium (B1242799) salts can be used to introduce a fixed positive charge by reacting with primary amines, thereby increasing the signal intensity in the mass spectrometer. shimadzu-webapp.eu Another approach involves the use of reagents like (R)-CIMa-OSu, which not only improves detection sensitivity but also allows for the simultaneous analysis of multiple components. mdpi.com

The choice of derivatization strategy can be guided by the specific analytical goal. For example, to improve the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS), silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used. sigmaaldrich.com This process replaces active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com

The table below summarizes various derivatization reagents and their applications in the analysis of amino acids and peptides.

Derivatization ReagentAnalytical TechniquePurposeReference
Phenyl Isocyanate (PIC)LC/MS/MSComprehensive dipeptide analysis jst.go.jp
Dansyl ChlorideLC-MSImprove molar response and chromatographic behavior encyclopedia.pubnih.gov
(R)-CIMa-OSuLC-MS/MSEnantiomeric separation and higher detection sensitivity mdpi.com
2,4,6-triphenylpyrylium saltsLC-MSIntroduce a fixed charge for enhanced ionization shimadzu-webapp.eu
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)GC-MSIncrease volatility for gas chromatography sigmaaldrich.com

Advanced Purification and Characterization in H-Thr-Phe-OH Synthesis

Following synthesis, the purification and characterization of H-Thr-Phe-OH are paramount to ensure its identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is typically employed.

High-performance liquid chromatography (HPLC) is a cornerstone for the purification of peptides. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC), often using a C18 column, is a common method for separating the target peptide from reaction byproducts and unreacted starting materials. nih.govnih.gov The choice of mobile phase is critical; for instance, using a triethylammonium (B8662869) acetate (B1210297) buffer at a neutral pH can prevent the decomposition of sensitive peptides during purification. nih.gov

Characterization of the purified H-Thr-Phe-OH involves a suite of analytical methods. Mass spectrometry is used to confirm the molecular weight of the dipeptide. nih.gov Tandem mass spectrometry (MS/MS) provides sequence information by fragmenting the peptide and analyzing the resulting product ions. psu.edu The fragmentation of protonated dipeptides at the amide bond is a key area of study to understand their behavior in the mass spectrometer. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation, providing detailed information about the chemical environment of each atom in the molecule. rsc.org The combination of one-dimensional (¹H) and two-dimensional NMR experiments can confirm the connectivity and stereochemistry of the amino acid residues.

The table below provides experimental mass spectrometry data for H-Thr-Phe-OH and its isomer Phe-Thr, highlighting the precursor ions and major fragment peaks observed.

CompoundPrecursor IonPrecursor m/zIonization ModeTop 5 Fragment Peaks (m/z)Reference
H-Thr-Phe-OH[M-H]⁻265.2Negative221.1, 222.1 nih.gov
H-Thr-Phe-OH[M+H]⁺267.1339335Positive74.0621, 120.0832, 166.0893, 56.0510, 57.0358 nih.gov
H-Thr-Phe-OH[M+Na]⁺289.1158751Positive245.0890, 142.0507, 46.0664, 124.0361, 72.0422 nih.gov
Phe-Thr[M+Na]⁺Not specifiedPositive142.0502, 188.0687, 245.0997, 271.1039, 227.1154 nih.gov
Phe-Thr[M-H₂O+H]⁺Not specifiedPositive129.0796, 120.0750 nih.gov

Advanced Spectroscopic and Mass Spectrometric Analysis of H Thr Phe Oh

Mass Spectrometry for Elucidating H-Thr-Phe-OH Fragmentation and Structure

Mass spectrometry is a cornerstone technique for the analysis of peptides, offering high sensitivity and detailed structural information. Through various ionization and fragmentation methods, it is possible to determine the amino acid sequence and investigate the intricate details of peptide structure.

Investigation of Fragmentation Pathways and Ion Energetics (e.g., a1–y1 pathways)

The fragmentation of protonated peptides in the gas phase, typically induced by collision-induced dissociation (CID), follows predictable pathways that provide valuable sequence information. For dipeptides like H-Thr-Phe-OH, the cleavage of the peptide amide bond is a primary fragmentation event, leading to the formation of b- and y-type ions. The nomenclature for fragment ions describes the portion of the peptide that retains the charge.

A significant fragmentation route for dipeptides is the a1-y1 pathway. The fragmentation of protonated threonine, a constituent of H-Thr-Phe-OH, has been shown to proceed through losses of water and a combination of water and carbon monoxide. nih.gov When phenylalanine is the central residue in tripeptides, the major primary fragmentation involves the formation of the b2 ion, which further fragments to the a2 ion. At higher internal energies, the a2 ion fragments to produce the phenylalanine immonium ion, which often becomes the dominant fragment. electronicsandbooks.com In the case of H-Thr-Phe-OH, the protonated molecule [M+H]+ would be expected to fragment at the peptide bond. The resulting major fragment ions would likely include the b1 ion corresponding to the threonine residue and the y1 ion corresponding to the phenylalanine residue. The relative abundance of these ions is influenced by the proton affinity of the resulting fragments.

The energetics of these fragmentation pathways are crucial for understanding the observed mass spectrum. The "mobile proton" model suggests that for fragmentation to occur, a proton must be transferred to the peptide backbone, which is an energy-requiring process. nih.gov The stability of the resulting fragment ions also plays a significant role in determining the fragmentation pattern. For instance, the fragmentation of b2 ions to a1 ions is a known pathway, and its occurrence is dependent on the C-terminal residue of the b2 ion. nih.gov

Application of Electrospray Ionization Mass Spectrometry (ESI-MS) in H-Thr-Phe-OH Research

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like peptides. core.ac.uk In ESI-MS, a solution of the analyte is sprayed through a heated capillary to which a high voltage is applied, generating gas-phase ions with minimal fragmentation. youtube.com This technique allows for the accurate determination of the molecular weight of H-Thr-Phe-OH.

The efficiency of electrospray ionization can be influenced by the chemical properties of the peptide, such as its hydrophobicity and the presence of charged groups. core.ac.uk For a dipeptide like H-Thr-Phe-OH, the presence of the N-terminal amino group and the C-terminal carboxylic acid group allows for ionization in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]+ is readily formed. The use of derivatization agents that introduce a permanent positive charge can enhance the ionization efficiency of peptides, particularly those that are less than 500 Da. core.ac.uk

Tandem Mass Spectrometry (MS/MS) for De Novo Sequence and Structural Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of peptides de novo, meaning without prior knowledge of the sequence. youtube.com In an MS/MS experiment, the precursor ion of interest, in this case, the protonated H-Thr-Phe-OH molecule, is selected in the first mass analyzer, subjected to fragmentation, and the resulting fragment ions are analyzed in a second mass analyzer. rug.nl

The fragmentation of the peptide backbone at the amide bond is the most common dissociation pathway in low-energy collision-induced dissociation. This leads to the formation of a series of fragment ions, primarily b- and y-ions. youtube.com By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be deduced. For H-Thr-Phe-OH, the mass difference between the precursor ion and the y1 ion would correspond to the mass of the threonine residue, while the mass of the b1 ion would directly indicate the threonine residue. The presence of both b- and y-ion series provides complementary information, increasing the confidence of the sequence assignment.

It is important to note that certain amino acid residues can lead to characteristic neutral losses. For instance, threonine can undergo the loss of a water molecule from its side chain. youtube.com These characteristic losses can aid in the identification of specific amino acid residues within the peptide sequence.

Quantitative Mass Spectrometry with Isotopic Labeling for Dipeptide Studies

Quantitative mass spectrometry allows for the determination of the relative or absolute abundance of peptides in a sample. Isotopic labeling is a widely used strategy in quantitative proteomics where a "heavy" isotope (e.g., 13C, 15N) is incorporated into one set of samples, while a "light" isotope (e.g., 12C, 14N) is present in the control sample. oregonstate.edu When the samples are mixed and analyzed by mass spectrometry, the peptides from the different samples appear as pairs of peaks with a characteristic mass difference, allowing for their relative quantification.

For dipeptide studies, stable isotope labeling by amino acids in cell culture (SILAC) is a common approach where cells are grown in media containing either the light or heavy form of an amino acid. oregonstate.edu Alternatively, chemical labeling methods can be used to introduce isotopic tags to the peptides after they have been synthesized or isolated. These methods enable the precise quantification of H-Thr-Phe-OH in various biological or chemical contexts. For example, this approach could be used to study the uptake or metabolism of the dipeptide by cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy in H-Thr-Phe-OH Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial arrangement.

High-Resolution 1H and 13C NMR Spectral Assignments

The complete assignment of the 1H and 13C NMR spectra of H-Thr-Phe-OH is the first step towards its detailed conformational analysis. These assignments involve identifying the resonance signal for each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The chemical shift of a proton is highly sensitive to its local electronic environment. compoundchem.comchemistryconnected.com In the ¹H NMR spectrum of H-Thr-Phe-OH, distinct signals would be expected for the protons of the threonine and phenylalanine residues. The aromatic protons of the phenylalanine side chain would typically appear in the downfield region of the spectrum (around 7-8 ppm). youtube.com The α-protons of both amino acid residues would resonate at different chemical shifts, influenced by the nature of the adjacent side chain and their position within the dipeptide. The protons of the threonine side chain, including the hydroxyl and methyl groups, would have characteristic chemical shifts. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the atoms and the dihedral angles, which are crucial for determining the conformation of the peptide backbone and side chains. chemistryconnected.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also dependent on their chemical environment. illinois.edu The carbonyl carbons of the peptide bond and the C-terminal carboxylic acid would have characteristic resonances in the downfield region of the spectrum (around 170-180 ppm). The aromatic carbons of the phenylalanine side chain would appear in the region of approximately 120-140 ppm. The α-carbons and the carbons of the threonine side chain would have distinct chemical shifts that can be assigned based on established correlations and two-dimensional NMR experiments.

Below is a table of expected chemical shift ranges for the carbon atoms in H-Thr-Phe-OH based on typical values for amino acid residues in peptides.

Carbon AtomExpected ¹³C Chemical Shift Range (ppm)
Threonine Residue
Carbonyl (C=O)170 - 175
α-Carbon (Cα)58 - 62
β-Carbon (Cβ)66 - 70
γ-Carbon (Cγ)19 - 23
Phenylalanine Residue
Carbonyl (C=O)172 - 177
α-Carbon (Cα)54 - 58
β-Carbon (Cβ)37 - 41
Aromatic γ-Carbon (Cγ)136 - 140
Aromatic δ-Carbons (Cδ)128 - 132
Aromatic ε-Carbons (Cε)126 - 130
Aromatic ζ-Carbon (Cζ)124 - 128

Analysis of Conformational Dynamics and Exchange Processes in Dipeptides

The three-dimensional structure of dipeptides is not static but exists as an ensemble of interconverting conformations. The conformational landscape is primarily governed by the rotational freedom around the backbone dihedral angles ϕ (H–N–Cα–C′) and ψ (N–Cα–C′–O) and the side-chain dihedral angles (χ) nih.govacs.org. Understanding the dynamics of this landscape and the exchange processes between different conformational states is crucial for comprehending the molecule's behavior.

Advanced techniques like infrared-ultraviolet (IR-UV) hole-filling and IR-induced population transfer spectroscopies have been instrumental in exploring these dynamics. In studies on model dipeptides such as N-acetyl-tryptophan methyl amide (NATMA), researchers have demonstrated that selective IR radiation can excite the N-H stretch vibrational fundamentals of a single conformation. This targeted excitation can induce efficient isomerization, leading to a redistribution of the population among various conformational minima. The efficiency and outcome of this population transfer are uniquely dependent on which initial conformation and which specific N-H stretch vibration is excited nih.gov. This methodology provides profound insights into the energy barriers and pathways of conformational isomerization that are directly applicable to the study of H-Thr-Phe-OH.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for investigating conformational exchange processes, particularly those influenced by environmental factors like pH. Research on the pseudotripeptide H-Tyr-Tic-Psi[CH2-NH]Phe-OH (TIP[psi]), which incorporates a reduced peptide bond, has shown that the molecule exists in a slow dynamic exchange between conformations containing cis and trans configurations of the Tyr-Tic peptide bond nih.gov. An NMR-based pH titration revealed that this exchange is governed by the protonation state of the reduced amine. For the cis and trans conformers, distinct pKa values were determined, indicating that the trans conformation is stabilized at low pH by an intramolecular hydrogen bond between the Tyr carbonyl and the protonated amine of the reduced peptide bond nih.gov. This type of detailed analysis allows for the characterization of specific intramolecular interactions that stabilize certain conformers.

Table 1: pH-Dependent Conformational Data of a Model Pseudotripeptide (TIP[psi]) from NMR Analysis nih.gov
ConformerReduced Peptide Bond pKaStabilizing Factor at Low pH
Cis6.5Less stable
Trans7.5Intramolecular H-bond (N+H···O=C)

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of H-Thr-Phe-OH Analogs

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an essential technique for assessing the secondary structure and conformational properties of chiral molecules like peptides. The CD signal of a peptide is sensitive to its backbone conformation and the arrangement of its chromophores, such as the phenyl ring in the phenylalanine residue.

Studies on analogues of H-Thr-Phe-OH provide insight into how structural modifications affect conformation. For instance, research on dehydrophenylalanine (ΔPhe) analogues of a virus replication-inhibiting peptide involved their synthesis and subsequent conformational investigation using a combination of 1H NMR, UV, and CD spectroscopy nih.gov. This multi-technique approach allows for a comprehensive characterization of the solution-state structures of these modified peptides.

Table 2: Investigated Dehydrophenylalanine (ΔPhe) Peptide Analogs and Analytical Methods Used nih.gov
Peptide Analog StructureAnalytical Techniques
Ac-ΔPhe-Phe-Gly-OMe1H NMR, UV Spectroscopy, Circular Dichroism (CD)
Boc-ΔPhe-Phe-Gly-OH
Z-ΔPhe-Phe-Gly-ONH2

Complementary Spectroscopic Techniques in Dipeptide Research

A single analytical technique is often insufficient to fully characterize a dipeptide. A combination of complementary spectroscopic methods is typically employed to gain a holistic understanding of its structure, conformation, and properties.

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a molecule. For dipeptides, these methods provide detailed information about the peptide backbone (e.g., Amide I and Amide II bands) and the side chains. Studies on solid-state diphenylalanine have used temperature-dependent Raman spectra to assign specific vibrational modes, such as symmetric and asymmetric stretching of CH groups and NH asymmetry stretching researchgate.net. The vibrational spectra of L-phenylalanine in aqueous solutions have been shown to be sensitive to pH, allowing for the identification of characteristic bands for its cationic, zwitterionic, and anionic forms researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is fundamental for determining the precise molecular weight and elemental composition of dipeptides. Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of a precursor ion. For H-Thr-Phe-OH, experimental MS/MS data on the [M+Na]+ adduct shows characteristic fragment ions that can be used for its identification nih.gov. Advanced MS techniques, such as those coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), are routinely used for the separation and quantification of amino acids and peptides from complex mixtures mdpi.comnih.gov.

Table 3: Experimental MS/MS Fragmentation Data for H-Thr-Phe-OH nih.gov
Precursor Ion (m/z)Precursor TypeMS LevelFragment Ions (m/z)Relative Intensity
289.1158751[M+Na]+MS2245.0890150.39
142.0506520.29
188.0609750.02
59.0607220.02
55.0577500.02
  • Ultraviolet (UV) Spectroscopy: Due to the presence of the phenylalanine residue, H-Thr-Phe-OH absorbs ultraviolet light. The phenyl ring contains a π-electron system that gives rise to characteristic absorption bands in the UV region. UV spectroscopy can be used to quantify the peptide in solution and to study interactions that may perturb the electronic environment of the aromatic side chain nbuv.gov.ua.
  • Computational Chemistry and Molecular Modeling of H Thr Phe Oh Systems

    Quantum Chemical Calculations for Reaction Energetics and Kinetics of H-Thr-Phe-OH

    Quantum chemical calculations are instrumental in understanding the fundamental reactivity of molecules like H-Thr-Phe-OH. These methods, rooted in the principles of quantum mechanics, can predict the energetics and kinetics of chemical reactions with remarkable accuracy. unipd.itdiva-portal.orgnrel.govnih.gov

    Studies have employed quantum chemical calculations to investigate the fragmentation pathways of protonated dipeptides, including those containing phenylalanine and threonine. psu.edu For instance, the dissociation of the amide bond in protonated H-Thr-Phe-OH is a key process in tandem mass spectrometry. Quantum calculations help to elucidate the energetics of the a1-y1 fragmentation pathway, providing insights into the resulting mass spectra. psu.edu The proton affinities of the N- and C-terminal fragments, which can be determined through these calculations, are crucial for understanding the observed ion abundance ratios. psu.edu

    Research has explored the energetics and kinetics of the a1–y1 pathways for a series of dipeptides, including H-Thr-Phe-OH, to rationalize differences in their mass spectrometry/mass spectrometry (MS/MS) spectra. psu.edu These calculations often involve density functional theory (DFT) methods, such as B3LYP, with various basis sets to achieve a balance between computational cost and accuracy. psu.eduresearchgate.net The insights gained from these theoretical studies are vital for the interpretation of experimental mass spectrometry data and for the structural elucidation of peptides.

    Table 1: Theoretical Proton Affinity (PA) Values

    Compound Calculated PA (kcal/mol) Method

    This table presents a theoretical proton affinity value for a related compound, illustrating the type of data generated from quantum chemical calculations. psu.edu

    Molecular Dynamics (MD) Simulations for Conformational Sampling of H-Thr-Phe-OH

    Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing for the exploration of the conformational landscape of peptides like H-Thr-Phe-OH. mdpi.comnih.gov By simulating the motions of atoms over time, MD can reveal the preferred shapes (conformations) a molecule adopts in solution, which is critical for its biological function. mdpi.comresearchgate.net

    The conformational preferences of dipeptides are influenced by the nature of their amino acid side chains. For H-Thr-Phe-OH, the interplay between the polar hydroxyl group of threonine and the non-polar aromatic ring of phenylalanine dictates its conformational ensemble. MD simulations can be used to generate a large number of conformations, providing a statistical understanding of the peptide's flexibility and preferred structures. mdpi.comnih.gov These simulations often employ force fields like Amber or OPLS to describe the interactions between atoms. nih.govfrontiersin.org

    High-temperature MD simulations can be used to accelerate conformational sampling and overcome energy barriers, allowing for a more thorough exploration of the conformational space. nih.gov The resulting ensembles of structures can then be analyzed to identify dominant conformations and understand the transitions between them. mdpi.com

    Structure-Activity Relationship (SAR) Prediction and Analysis Through Computational Methods

    Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. uni-bonn.denih.gov Computational methods are extensively used in SAR to develop predictive models that can guide the design of new molecules with desired properties. nih.govresearchgate.net

    For dipeptides, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various activities, such as bitterness or enzyme inhibition. nih.govmdpi.com These models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the observed activity. mdpi.com Descriptors can include physicochemical properties, topological indices, and quantum chemical parameters. researchgate.netnih.gov

    In the context of H-Thr-Phe-OH, SAR studies could be employed to understand how modifications to its structure, such as substituting the amino acids or altering their stereochemistry, would affect its potential biological activities. researchgate.net For example, studies on other dipeptides have successfully used descriptors like the molecular connectivity index and the sum of E-State indices for H-bond acceptors to model bitterness. nih.gov

    Computational Enzyme Modeling for Peptide-Enzyme Interaction Analysis

    Understanding how peptides like H-Thr-Phe-OH interact with enzymes is crucial for elucidating their biological roles and for designing enzyme inhibitors. Computational enzyme modeling provides a powerful tool to study these interactions at the atomic level. caltech.eduacs.org

    Molecular docking is a widely used technique to predict the binding mode of a ligand (in this case, the dipeptide) to a receptor (the enzyme). researchgate.net Docking algorithms explore various orientations and conformations of the ligand within the enzyme's active site and score them based on their predicted binding affinity. nih.gov This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the peptide-enzyme complex. plos.orgru.nl

    For instance, studies have used homology modeling and virtual screening to predict the substrate specificity of dipeptide epimerases, enzymes that act on dipeptides. pnas.orgnih.gov Such computational approaches can guide experimental studies by identifying potential enzyme targets for H-Thr-Phe-OH or by predicting how mutations in an enzyme's active site might affect its binding. Furthermore, MD simulations of the peptide-enzyme complex can provide insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. nih.govacs.org

    Research on threonyl-tRNA synthetase (ThrRS), an enzyme that interacts with threonine, has utilized computational simulations to understand the enzyme's dynamics and its interaction with inhibitors. nih.govpnas.orgresearchgate.net These studies highlight the importance of considering enzyme flexibility and dynamics in drug design. nih.gov

    Development and Validation of Predictive Models in Dipeptide Research

    The development and validation of robust predictive models are essential for advancing dipeptide research. oup.comarxiv.org These models, often based on machine learning algorithms like support vector machines or artificial neural networks, can predict a wide range of properties, from physicochemical characteristics to biological activities. mdpi.comscispace.com

    The process of building a predictive model involves several key steps: compiling a dataset of dipeptides with known properties, representing the dipeptides numerically using molecular descriptors, training a machine learning algorithm on this data, and rigorously validating the model's predictive performance. oup.comoup.com Cross-validation and testing on external datasets are crucial for ensuring the model's generalizability. arxiv.orgnih.gov

    In the context of dipeptides, predictive models have been developed for properties such as hydrophobicity (logP) and bioactivity. scispace.com For example, models have been built using descriptors derived from the amino acid side chains to predict the logP of dipeptides. scispace.com The development of accurate predictive models for dipeptides like H-Thr-Phe-OH could accelerate the discovery of new bioactive peptides by allowing for the in silico screening of large virtual libraries. rsc.org

    Table 2: Chemical Compounds Mentioned

    Compound Name
    H-Thr-Phe-OH
    Threonyl-phenylalanine
    Threonine
    Phenylalanine
    H-Ser-Ala-OH
    H-Val-Ala-OH
    H-Val-Phe-OH
    H-Tyr-Ile-OH
    H-Xxx-Phe-OH
    Obafluorin
    Borrelidin
    Arginyl-threonyl-phenylalanine
    Phenylalanylphenylalanine
    Phenylalanyl threonine
    Threonyl-phenylalanyl-phenylalanine
    Levodopa
    Tyrosine
    H-Phe-Tyr-OH
    Captopril
    Enalapril
    Telmisartan

    Enzymatic Transformations and Biochemical Functionality of H Thr Phe Oh

    Investigation of Proteolytic Degradation Pathways of H-Thr-Phe-OH and Related Peptides

    The degradation of peptides like H-Thr-Phe-OH is a critical aspect of protein turnover and metabolism within biological systems. Proteolysis, the enzymatic breakdown of proteins and peptides, is primarily carried out by proteasomes and lysosomes. thermofisher.comwustl.edu Proteasomes typically degrade intracellular proteins, breaking them down into smaller peptides, while lysosomes are involved in the degradation of extracellular proteins and cellular components. thermofisher.comnih.gov The resulting peptides are further broken down into amino acids by various peptidases, which can then be recycled by the cell. nih.gov

    The degradation pathway of a dipeptide such as H-Thr-Phe-OH would involve cleavage of the peptide bond between the threonine and phenylalanine residues. The stability of this bond can be influenced by the surrounding chemical environment, including pH. encyclopedia.pub The individual amino acids, threonine and phenylalanine, are then catabolized through distinct metabolic pathways. Threonine can be degraded into pyruvate (B1213749) or α-ketobutyrate, which then can be converted to propionyl-CoA and subsequently succinyl CoA, an intermediate in the citric acid cycle. basicmedicalkey.comlibretexts.org Phenylalanine is typically converted to tyrosine, which is then degraded to fumarate (B1241708) and acetoacetate. basicmedicalkey.com

    The susceptibility of a peptide to degradation is also influenced by its N-terminal amino acid, a concept known as the N-end rule. mdpi.com This rule relates the in vivo half-life of a protein to the identity of its N-terminal residue. In eukaryotes, bulky hydrophobic residues like phenylalanine can act as primary destabilizing residues, potentially marking the peptide for degradation. mdpi.com

    H-Thr-Phe-OH as a Substrate for In Vitro Enzyme Studies

    The dipeptide H-Thr-Phe-OH can serve as a substrate in various in vitro enzyme assays to study the activity and specificity of proteases and peptidases. For instance, studies on angiotensin-converting enzyme (ACE) and renin have utilized synthetic peptides, including Thr-Phe, to investigate their inhibitory potential. nih.gov In these assays, the ability of the peptide to be recognized and either cleaved or bound by the enzyme is measured.

    Fluorescence emission spectroscopy is a common technique used to evaluate the interaction between peptides and enzymes. nih.gov Changes in the fluorescence of tryptophan or tyrosine residues within the enzyme upon peptide binding can provide information about the binding mechanism, binding constants, and the number of binding sites. nih.gov

    Furthermore, H-Thr-Phe-OH can be used in studies involving aminoacyl-tRNA synthetases. These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule. The threonyl-tRNA synthetase specifically recognizes threonine. rockefeller.edu Studies have shown that this enzyme can be converted into a hydrolase under certain conditions, leading to the hydrolysis of the threonyl-adenylate-enzyme complex. rockefeller.edu

    Enzymatic Specificity and Kinetic Analysis with H-Thr-Phe-OH

    Enzymatic specificity is a key characteristic that determines which substrates an enzyme will act upon. For proteases, specificity is often determined by the amino acid residues at or near the cleavage site. For example, chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine. libretexts.org Therefore, H-Thr-Phe-OH would be a suitable substrate for chymotrypsin, which would cleave the bond between threonine and phenylalanine.

    Kinetic analysis of enzyme-catalyzed reactions involving H-Thr-Phe-OH can provide valuable information about the enzyme's efficiency and its affinity for the substrate. The Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) are key parameters determined from such analyses. For example, kinetic analyses of mutants of juvenile hormone esterase (JHE) using various substrates have shown that specific amino acid residues within the enzyme's binding pocket contribute to a low KM for its natural substrate. nih.gov Similar studies with H-Thr-Phe-OH and relevant proteases could elucidate the contributions of different enzyme residues to substrate binding and catalysis.

    A study on rapeseed protein-derived peptides, including this compound, investigated their dual inhibitory effects on renin and angiotensin-converting enzyme (ACE). nih.gov The inhibitory mechanism was found to involve significant peptide-dependent reductions in the α-helix and β-sheet structures of both enzymes. nih.gov

    Mechanisms of Peptide-Enzyme Interactions Involving H-Thr-Phe-OH

    The interaction between a peptide like H-Thr-Phe-OH and an enzyme is governed by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. mdpi.com The specific three-dimensional structures of both the peptide and the enzyme's active site determine the strength and specificity of the binding.

    Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, H-Thr-Phe-OH) when bound to a receptor (the enzyme). nih.gov Such studies can reveal key interactions, such as hydrogen bonds between the peptide and specific amino acid residues in the enzyme's active site. For example, molecular docking of rapeseed-derived peptides with ACE and renin showed that the inhibitory activity was related to the formation of multiple hydrogen bonds that distort the enzyme's catalytic configuration. nih.gov The presence of a hydrophobic pocket in an enzyme's active site can also contribute to specificity, particularly for peptides containing hydrophobic residues like phenylalanine. libretexts.org

    The binding of a substrate can induce conformational changes in the enzyme, a phenomenon known as induced fit. This can bring catalytic residues into the proper orientation for the reaction to occur. libretexts.org Circular dichroism and fluorescence spectroscopy can be used to experimentally observe these conformational changes. nih.gov

    Peptide Screening Methodologies for Bioactive Dipeptides, Including H-Thr-Phe-OH

    The discovery of bioactive peptides often involves screening large libraries of peptides for a specific biological activity. acs.org These screening methods can be broadly categorized into in vitro, in vivo, and in silico approaches.

    In Vitro Screening: This involves testing peptides directly in biochemical or cell-based assays. ki.se For example, to find inhibitors of a particular enzyme, peptides are incubated with the enzyme and its substrate, and the inhibition of the enzymatic reaction is measured. abcam.comabcam.com High-throughput screening (HTS) methods allow for the rapid testing of thousands of compounds. rsc.org

    In Silico Screening: With the advancement of bioinformatics, computational methods are increasingly used to screen for bioactive peptides. mdpi.comnih.gov This can involve:

    Database Mining: Searching existing protein databases for sequences containing known bioactive peptide motifs. acs.org

    Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of peptides with their biological activity. mdpi.com

    Molecular Docking: Virtually screening large numbers of peptides for their ability to bind to a target protein. acs.orgmdpi.com

    These computational approaches can significantly narrow down the number of candidate peptides that need to be synthesized and tested experimentally. nih.gov

    Table of Research Findings on Bioactive Peptides

    Peptide/CompoundEnzyme/TargetFindingReference
    This compound (TF)Renin and Angiotensin-Converting Enzyme (ACE)Exhibits dual in vitro inhibition of both enzymes. Inhibition involves peptide-dependent reductions in the secondary structure of the enzymes. nih.gov
    H-Tyr-Phe-OHAngiotensin-Converting Enzyme (ACE)Acts as an orally active inhibitor of ACE with an inhibition rate of 48% at 50 μM. medchemexpress.com
    Asp-Trp and Trp-ProAngiotensin-Converting Enzyme (ACE)Identified as potent ACE-inhibitory dipeptides with IC50 values of 257.93 ± 4.23 and 217.27 ± 15.74 µM, respectively. ucd.ie
    γ-Glu-MetDipeptidyl Peptidase-IV (DPP-IV)Demonstrated remarkable inhibitory activity against DPP-IV with an IC50 value of 2.11 mM. mdpi.com
    Val-Pro-Pro-OHAngiotensin-Converting Enzyme (ACE)Showed the highest inhibitory potency among several tested peptides with an IC50 of approximately 26 µM. frontiersin.org

    Advanced Chromatographic Separation Techniques for H Thr Phe Oh

    High-Performance Liquid Chromatography (HPLC) in H-Thr-Phe-OH Analysis and Purification

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like H-Thr-Phe-OH. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, separating peptides based on their hydrophobicity. nih.govnih.gov

    For dipeptides such as H-Thr-Phe-OH, which are composed of amino acid subunits with hydrophobicity greater than that of alanine (B10760859), RP-HPLC is a suitable separation method. tandfonline.com The separation is typically achieved on a hydrophobic stationary phase, often a silica-based packing with bonded alkyl chains (e.g., C18 or C8), and elution is carried out using a gradient of an increasing concentration of an organic solvent, such as acetonitrile (B52724), in an aqueous mobile phase. nih.govhplc.eurenyi.hu

    The mobile phase is often modified with an ion-pairing agent, like trifluoroacetic acid (TFA), to improve peak shape and resolution. hplc.euwaters.com The use of high-purity silica (B1680970) in columns is crucial as it allows for good peptide peak shape even at low TFA concentrations, which is particularly important for subsequent mass spectrometry (MS) analysis. hplc.eu While C18 phases are widely used, other stationary phases and mobile phase modifiers can be employed to optimize separations based on the specific properties of the peptide. waters.com

    The purification of peptides from natural sources or synthetic preparations often involves a multi-step HPLC protocol. This may include sequential chromatography on different columns, such as octadecyl (C18), butyl (C4), and diphenyl columns, to achieve near homogeneity. nih.gov

    Table 1: Typical HPLC Parameters for Dipeptide Analysis

    ParameterTypical SettingRationale
    Column Reversed-phase C18 or C8, wide-pore (e.g., 300 Å)Provides good retention and separation for hydrophobic peptides. Wide pores are suitable for larger molecules. hplc.eu
    Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in waterAcidic pH protonates the peptide and silanols, improving peak shape. hplc.euwaters.com
    Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrileAcetonitrile is a common organic modifier for eluting peptides. renyi.hu
    Gradient Shallow gradient of increasing Mobile Phase BAllows for the effective separation of complex peptide mixtures. phenomenex.com
    Flow Rate 0.5–2.0 mL/min for analytical columnsStandard flow rates for efficient separation. renyi.hu
    Detection UV at 214-220 nm and/or 280 nm214-220 nm detects the peptide bond, while 280 nm is specific for aromatic residues like phenylalanine. researchgate.net
    Temperature Ambient or controlled (e.g., 40°C)Temperature can influence selectivity and peak shape. ymc.co.jp

    Hyphenated Chromatographic Techniques (e.g., LC-MS) for Comprehensive Characterization

    For a more comprehensive characterization of H-Thr-Phe-OH, hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are invaluable. waters.comnih.gov LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing detailed information about the peptide's identity, purity, and structure. waters.com

    In a typical "bottom-up" proteomics workflow, proteins are digested into smaller peptides, which are then separated by LC and analyzed by MS. nih.govnih.gov For a dipeptide like H-Thr-Phe-OH, LC-MS can directly provide its molecular weight with high accuracy. waters.com Further fragmentation of the peptide ion in the mass spectrometer (tandem mass spectrometry or MS/MS) yields fragment ions that can confirm its amino acid sequence. nih.gov

    The development of methods like chemical isotope labeling (CIL) coupled with LC-Orbitrap-MS has enabled high-coverage detection and accurate relative quantification of dipeptides in complex samples. nih.govacs.org Derivatization of dipeptides, for instance with dansyl chloride or phenyl isocyanate (PIC), can improve their chromatographic behavior and ionization efficiency, leading to more sensitive and reliable detection. acs.orgjst.go.jp

    LC-MS is also instrumental in identifying and characterizing post-translational modifications and impurities that may be present in a peptide sample. waters.com The high sensitivity and specificity of LC-MS make it a powerful tool for analyzing peptides in complex biological matrices. researchgate.net

    Chromatographic Method Development and Optimization for Dipeptides

    Developing a robust and reliable chromatographic method for dipeptides like H-Thr-Phe-OH requires a systematic approach to optimize various parameters that influence the separation. phenomenex.com The goal is to achieve the desired resolution, peak shape, and analysis time.

    Key factors to consider during method development include:

    Stationary Phase Selection : The choice of column chemistry is critical. While C18 is a common starting point, other phases with different properties should be screened if the initial selectivity is not adequate. phenomenex.com The hydrophobicity of the amino acid residues in the dipeptide plays a significant role; for instance, dipeptides with hydrophobic residues larger than alanine are well-suited for RP-HPLC. tandfonline.com

    Mobile Phase Composition : The organic modifier (typically acetonitrile), the pH, and the type and concentration of the ion-pairing agent (e.g., TFA) have a dramatic impact on selectivity and retention. phenomenex.comymc.co.jp Adjusting the pH can alter the ionization state of the peptide and, consequently, its retention time. phenomenex.com

    Gradient Optimization : For complex mixtures, a shallow gradient is often preferred to effectively separate the components. phenomenex.com The initial percentage of the organic solvent in the mobile phase is important to ensure the peptides are focused on the column head before elution. phenomenex.com A low starting concentration of acetonitrile (e.g., 2%) can improve the retention of hydrophilic peptides. nih.gov

    Temperature : Column temperature can be used as a tool to manipulate selectivity and improve peak shape. ymc.co.jp

    A systematic screening of these parameters allows for the development of a method that is optimized for the specific dipeptide and the analytical goal, whether it is for quantification, purification, or characterization. phenomenex.comchromatographyonline.com

    Chiral Resolution and Analysis of H-Thr-Phe-OH and its Stereoisomers

    The constituent amino acids of H-Thr-Phe-OH, threonine and phenylalanine, are chiral. This means that H-Thr-Phe-OH can exist in multiple stereoisomeric forms (enantiomers and diastereomers). The separation and analysis of these stereoisomers are crucial, especially in pharmaceutical and food additive applications where the biological activity can be stereospecific. uni-giessen.de

    Gas chromatography (GC) on a chiral stationary phase, such as Chirasil-Val, has been successfully used to separate the stereoisomers of various dipeptides. nih.govnih.gov This often requires derivatization of the dipeptides to make them sufficiently volatile for GC analysis. nih.gov For example, N-trifluoroacetyl dipeptide methyl esters can be formed at ambient temperature to avoid racemization. nih.gov

    While GC is a powerful tool, HPLC methods are also employed for chiral separations of peptides. The separation of peptide diastereoisomers by RP-HPLC can be influenced by the column's stationary phase (e.g., carbon loading and chain length) and the mobile phase composition. tandfonline.com The order of elution of diastereoisomers can even change depending on the column used, highlighting the complex interactions between the peptide and the stationary phase. tandfonline.com

    The challenge of separating all possible stereoisomers of dipeptides is significant due to the large number of potential combinations. uni-giessen.de However, for a specific dipeptide like H-Thr-Phe-OH, dedicated method development can lead to successful chiral resolution.

    Applications of Advanced Chromatography in Peptide-Based Proteomics and Metabolomics

    Advanced chromatographic techniques are fundamental to the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively. studysmarter.co.uknumberanalytics.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a predominant platform for analyzing the complex samples encountered in these fields. nih.govnih.gov

    In proteomics, multidimensional liquid chromatography (MDLC) is often used to enhance the separation of complex protein digests, thereby increasing the number of identified proteins. studysmarter.co.uknumberanalytics.com This approach uses multiple separation mechanisms, improving resolution and peak capacity. numberanalytics.com The analysis of dipeptides and other small peptides is a growing area within proteomics and metabolomics, as these molecules can have important biological functions and serve as potential biomarkers for diseases. acs.orgacs.org

    For example, comprehensive dipeptide analysis using techniques like capillary electrophoresis-tandem mass spectrometry and liquid chromatography-tandem mass spectrometry has been developed to quantify hundreds of dipeptides in biological samples. acs.org These methods are crucial for understanding the "diptidome" and its role in health and disease. The ability of advanced chromatography to separate and quantify specific peptides like H-Thr-Phe-OH within a complex biological mixture is essential for these large-scale studies. numberanalytics.com

    H Thr Phe Oh in Peptidomimetics Research and Design

    Theoretical Frameworks for Peptidomimetic Design Incorporating Dipeptides

    The design of peptidomimetics is guided by established theoretical frameworks that aim to translate the biological activity of a peptide into a more drug-like molecule. diva-portal.orgupc.edu A primary step in this process is the identification of the pharmacophore, which comprises the essential functional groups and their spatial arrangement required for biological activity. diva-portal.org For dipeptides like H-Thr-Phe-OH, this involves understanding the roles of the individual amino acid side chains and the peptide backbone in interacting with a biological target. nih.gov

    A common strategy involves the systematic modification of the dipeptide structure to probe its structure-activity relationship (SAR). upc.edu This can include amino acid scanning, where each residue is replaced by alanine (B10760859) to determine its importance for activity. diva-portal.orgmdpi.com Further modifications may involve N- and C-terminal modifications, or the introduction of non-natural amino acids to confer specific properties. diva-portal.org Computational methods, in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography, are often employed to develop a three-dimensional pharmacophore model. diva-portal.org This model then serves as a blueprint for designing novel peptidomimetics.

    The "message-address" concept is another relevant framework, particularly for bioactive peptides. nih.gov This concept posits that a portion of the peptide sequence (the "message") is responsible for eliciting the biological effect, while another part (the "address") is responsible for receptor selectivity. nih.gov In the context of a dipeptide like H-Thr-Phe-OH, understanding which residue contributes more to the "message" or "address" can guide the design of mimetics with desired selectivity and potency.

    H-Thr-Phe-OH as a Building Block in Novel Peptidomimetic Scaffolds

    The dipeptide H-Thr-Phe-OH can be utilized as a fundamental building block in the construction of more complex and novel peptidomimetic scaffolds. psu.edu The inherent chirality and functional groups of its constituent amino acids provide a rich platform for chemical modification and the creation of diverse molecular architectures. psu.educam.ac.uk

    One approach involves incorporating the H-Thr-Phe-OH motif into larger macrocyclic structures. wjarr.com Cyclization is a well-established strategy to enhance the stability and conformational rigidity of peptides. nih.gov This can be achieved through various chemical strategies, including head-to-tail cyclization, side-chain-to-side-chain cyclization, or the formation of lactam bridges. wjarr.com

    The following table provides examples of how dipeptide units can be incorporated into different peptidomimetic scaffolds:

    Scaffold TypeDescriptionPotential Advantage
    Macrocycles The linear dipeptide is cyclized, often by forming a bond between the N- and C-termini or between side chains. wjarr.comIncreased stability, defined conformation. nih.gov
    Pseudopeptides The amide bond of the dipeptide is replaced with a non-peptidic linker. e-bookshelf.deResistance to proteolysis. e-bookshelf.de
    β-Turn Mimetics The dipeptide is incorporated into a scaffold that mimics a β-turn secondary structure. nih.govInduces specific conformations for receptor binding. nih.gov
    Heterocyclic Scaffolds The dipeptide structure is replaced by a heterocyclic ring system that maintains the key pharmacophoric features. researchgate.netNovel chemical space, potentially improved ADME properties.

    Strategies for Conformational Restriction and Enhanced Stability in Dipeptide Mimics

    A key goal in peptidomimetic design is to reduce the conformational flexibility of the parent peptide, which can lead to increased binding affinity and improved metabolic stability. mdpi.com Several strategies can be applied to H-Thr-Phe-OH and its derivatives to achieve conformational restriction and enhance stability.

    Local Constraints:

    N-methylation: Methylation of the backbone amide nitrogen can restrict the rotation around the peptide bond and protect it from enzymatic cleavage. diva-portal.orgdiva-portal.org

    Cα- and Cβ-alkylation: The introduction of alkyl groups at the α- or β-carbon of the amino acid residues can sterically hinder bond rotation and favor specific side-chain conformations. wjarr.comuminho.pt

    Isosteric Replacement: Replacing the natural L-amino acids with their D-isomers or with non-proteinogenic amino acids like α-aminoisobutyric acid (Aib) can induce specific turns or secondary structures. e-bookshelf.demdpi.com

    Global Constraints:

    Cyclization: As mentioned previously, creating a cyclic structure from a linear dipeptide is a powerful method for imposing global conformational constraints. wjarr.com This can involve various strategies such as head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization. wjarr.comnih.gov

    Stapled Peptides: This technique involves introducing a chemical brace ("staple") across two amino acid side chains to stabilize a specific secondary structure, often an α-helix. While less common for a short dipeptide, the principle can be adapted to larger peptides incorporating the H-Thr-Phe-OH motif. mdpi.com

    The following table summarizes common strategies for enhancing stability and restricting conformation:

    StrategyDescriptionImpact on Dipeptide Mimic
    N-methylation Addition of a methyl group to the amide nitrogen. diva-portal.orgIncreased proteolytic stability, altered conformation. diva-portal.org
    D-Amino Acid Substitution Replacing an L-amino acid with its D-enantiomer. e-bookshelf.deAltered backbone conformation, resistance to proteolysis. mdpi.com
    Cyclization Formation of a cyclic structure from the linear peptide. wjarr.comReduced flexibility, increased stability. nih.gov
    Peptide Bond Isosteres Replacement of the amide bond with a non-peptidic linker. wjarr.come-bookshelf.deEnhanced stability against proteases. e-bookshelf.de

    Structure-Activity Relationship (SAR) Studies in H-Thr-Phe-OH Derived Peptidomimetics

    Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptidomimetics derived from H-Thr-Phe-OH. diva-portal.orgnih.gov These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity, such as binding affinity to a target receptor. diva-portal.orgacs.org

    A typical SAR study on H-Thr-Phe-OH derivatives would involve:

    Alanine Scanning: Systematically replacing the threonine and phenylalanine residues with alanine to determine the importance of their side chains for activity. diva-portal.orgmdpi.com

    Side Chain Modification: Altering the functional groups on the threonine (hydroxyl group) and phenylalanine (phenyl group) side chains. For example, the phenyl ring could be substituted with different chemical groups to probe electronic and steric effects.

    Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation or peptide bond isosteres, and assessing the impact on activity. diva-portal.org

    Stereochemical Modifications: Synthesizing and testing different stereoisomers (e.g., D-Thr-L-Phe, L-Thr-D-Phe, D-Thr-D-Phe) to understand the stereochemical requirements for binding.

    The data obtained from these studies are often compiled into tables to visualize the relationship between structural changes and biological activity. For example, a hypothetical SAR table for H-Thr-Phe-OH derivatives targeting a specific receptor might look like this:

    CompoundModificationBinding Affinity (Ki, nM)
    1H-Thr-Phe-OH (Parent)50
    2H-Ala-Phe-OH500
    3H-Thr-Ala-OH>1000
    4H-Thr(Me)-Phe-OH75
    5H-Thr-Phe(4-F)-OH25
    6cyclo(Thr-Phe)15

    This hypothetical data would suggest that the phenylalanine side chain is more critical for binding than the threonine side chain, that methylation of the threonine hydroxyl group is tolerated, that a fluorine substitution on the phenylalanine ring enhances affinity, and that cyclization significantly improves binding. These insights would then guide the design of the next generation of more potent peptidomimetics. diva-portal.orguzh.ch

    Future Perspectives and Emerging Avenues in H Thr Phe Oh Research

    Integration of Multi-Disciplinary Approaches in Dipeptide Science

    The future of dipeptide research, including that of H-Thr-Phe-OH, lies in a holistic, multi-disciplinary approach that integrates knowledge from various scientific fields. amazon.com.auresearchgate.net This strategy moves beyond studying dipeptides in isolation, instead viewing them as integral components of complex biological and chemical systems. The convergence of chemistry, biology, computational science, and materials science is essential for unlocking the full potential of these simple yet versatile molecules. researchgate.netresearchgate.net

    An interdisciplinary framework allows researchers to connect the chemical properties of a dipeptide like H-Thr-Phe-OH to its biological functions and potential applications. For instance, understanding the self-assembly properties of aromatic dipeptides, a topic of interest in materials science, can provide insights into their biological behavior, such as the formation of amyloid fibrils. nih.govfrontiersin.org Similarly, applying principles from food science and metabolomics can uncover roles for H-Thr-Phe-OH as a biomarker, as has been demonstrated in meat quality assessment. nih.gov

    Computational biology and bioinformatics represent a critical nexus in this integrated approach. mdpi.com Machine learning algorithms and computational screening methods can predict the physicochemical properties and potential biological interactions of dipeptides based on their primary sequence. biorxiv.orgresearchgate.net This predictive power can guide laboratory experiments, making research more efficient and targeted. Such an approach, which combines in silico, in vitro, and in vivo studies, is crucial for elucidating the complex roles of dipeptides in cellular processes, from signal transduction to metabolic regulation. biorxiv.orgacs.org

    Table 1: Overview of Multi-Disciplinary Fields in Dipeptide Research

    DisciplineContribution to Dipeptide ScienceRelevance to H-Thr-Phe-OH
    Biochemistry Investigates metabolic pathways, enzymatic interactions, and physiological functions. amazon.com.auUnderstanding its formation, degradation, and potential role in metabolic regulation, such as amino acid metabolism. nih.gov
    Food Science Analyzes the occurrence, stability, and functional properties of dipeptides in food systems. amazon.com.auIdentifying its role as a biomarker for food quality and understanding its behavior during food processing. nih.gov
    Computational Chemistry & Bioinformatics Predicts peptide structure, self-assembly, and protein-protein interactions using modeling and machine learning. mdpi.combiorxiv.orgresearchgate.netModeling the conformation of H-Thr-Phe-OH and predicting its potential interactions with biological targets. acs.org
    Materials Science Studies the self-assembly of peptides into novel nanomaterials with biomedical applications. researchgate.netacs.orgExploring the potential for H-Thr-Phe-OH to form or influence the formation of supramolecular structures. researchgate.net
    Analytical Chemistry Develops advanced methods for the detection, quantification, and structural elucidation of dipeptides. ijsra.netEnabling precise measurement of H-Thr-Phe-OH in complex biological samples like tissues and fluids. acs.orgnih.gov

    Innovations in Peptide Synthesis and Modification Strategies Relevant to H-Thr-Phe-OH

    Advancements in peptide synthesis are fundamental to furthering research on H-Thr-Phe-OH, enabling the production of pure dipeptides for functional studies and the creation of novel analogues with modified properties. bachem.com While traditional methods have been effective, the focus is shifting towards more efficient, sustainable, and versatile strategies.

    Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide production, but innovations continue to refine the process. nih.gov The development of new resins, coupling reagents with lower risks of side reactions like racemization, and greener solvents are making SPPS more sustainable and efficient. acs.org For the synthesis of H-Thr-Phe-OH, the selection of appropriate protecting groups for the threonine hydroxyl group is crucial to prevent side reactions, and new strategies are continuously being developed. bachem.commdpi.com

    Beyond SPPS, other techniques are gaining prominence. Liquid-Phase Peptide Synthesis (LPPS) offers advantages for large-scale production, while chemical ligation techniques allow for the assembly of larger peptide fragments under aqueous conditions. acs.orgmdpi.com These methods provide greater flexibility for creating modified versions of H-Thr-Phe-OH. For example, specific atoms could be isotopically labeled for use in NMR studies, or functional groups could be added to probe biological interactions. The ability to introduce modifications allows for a systematic exploration of structure-activity relationships, which is key to understanding the dipeptide's mechanism of action. bachem.com

    Future Directions in Advanced Analytical and Computational Methodologies for Dipeptides

    The ability to accurately detect, quantify, and characterize dipeptides in complex mixtures is paramount. Future research on H-Thr-Phe-OH will heavily rely on the continued evolution of analytical and computational tools. ijsra.net

    Advanced Analytical Techniques: Mass spectrometry (MS) coupled with liquid chromatography (LC) or capillary electrophoresis (CE) is the workhorse for dipeptide analysis. acs.orgnih.gov Modern UPLC-MS/MS methods are highly sensitive and can quantify hundreds of dipeptides simultaneously in biological samples, offering a comprehensive profile of dipeptide metabolism. acs.orgmdpi.com These methods are essential for distinguishing between structural isomers (e.g., H-Thr-Phe-OH vs. H-Phe-Thr-OH), which can have different biological properties but identical masses. nih.gov Future developments will likely focus on increasing throughput, further enhancing sensitivity, and developing methods for in-situ or real-time monitoring of dipeptide levels in living systems. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, providing detailed structural information about peptide conformation in solution. acs.orgijsra.net

    Table 2: Advanced Methodologies for Dipeptide Analysis

    MethodologyPrincipleApplication for H-Thr-Phe-OH
    UPLC-MS/MS Combines high-resolution liquid chromatography with tandem mass spectrometry for separation and identification based on mass-to-charge ratio. biosynth.comAccurate quantification in complex matrices (e.g., tissue, blood); biomarker discovery. nih.govmdpi.com
    Capillary Electrophoresis-MS Separates molecules based on their charge and size in a capillary, followed by mass analysis. ijsra.netExcellent separation of isomers; analysis of small sample volumes. acs.org
    NMR Spectroscopy Uses magnetic fields to determine the three-dimensional structure and conformation of molecules in solution. acs.orgElucidating the solution-state structure and dynamics of H-Thr-Phe-OH.
    Computational Modeling Employs computer simulations (e.g., molecular dynamics) and machine learning to predict peptide structure, interactions, and properties. units.itPredicting binding affinity to potential protein targets; understanding self-assembly mechanisms. biorxiv.orgresearchgate.net

    Computational Methodologies: In silico approaches are becoming indispensable for peptide research. units.it Molecular dynamics (MD) simulations can model the conformational landscape of H-Thr-Phe-OH, revealing its preferred shapes and how it might interact with other molecules like proteins or lipids. acs.org Machine learning and quantitative structure-activity relationship (QSAR) models can screen virtual libraries of dipeptides to predict their biological activities, helping to prioritize candidates for experimental testing. biorxiv.org The synergy between computational prediction and experimental validation accelerates the pace of discovery, allowing researchers to formulate and test hypotheses about the function of H-Thr-Phe-OH with greater precision. researchgate.netacs.org

    Expanding the Functional and Biochemical Role Delineation of H-Thr-Phe-OH in Model Systems

    While H-Thr-Phe-OH has been identified in peptide screening libraries, its specific biological roles are largely uncharted territory. medchemexpress.com A key future direction is the systematic investigation of its function using various model systems, from cell cultures to whole organisms.

    One of the most concrete findings to date is the identification of threonylphenylalanine as a potential biomarker for meat quality. nih.gov A study using untargeted metabolite analysis found that H-Thr-Phe-OH was overexpressed in normal meat compared to defective dry, firm, and dark (DFD) meat, a condition linked to pre-slaughter stress. nih.gov This suggests a role for H-Thr-Phe-OH in metabolic pathways that are disrupted by stress, possibly related to protein turnover or lipid catabolism. nih.gov Future research should explore this link further, investigating the metabolic pathways leading to H-Thr-Phe-OH accumulation and its direct effects on muscle cells under stress conditions.

    Furthermore, the constituent amino acids of H-Thr-Phe-OH provide clues to its potential functions. Threonine is an essential amino acid, and phenylalanine is the precursor to tyrosine and various neurotransmitters. mdpi.comunc.edu Studies have shown that dietary threonine can influence plasma phenylalanine levels in certain metabolic conditions, indicating a complex interplay between these two amino acids. nih.gov Investigating whether H-Thr-Phe-OH plays a role in modulating amino acid transport or metabolism, particularly concerning phenylalanine and tyrosine pathways, is a promising avenue. dovepress.comnih.gov By using cell-based assays and animal models, researchers can explore whether H-Thr-Phe-OH exhibits bioactivities similar to other dipeptides, such as influencing enzyme activity, acting as a signaling molecule, or affecting protein-protein interactions. medchemexpress.commedchemexpress.com

    Q & A

    Q. What are the primary analytical techniques for characterizing H-Thr-Phe-OH, and how are they validated?

    • Methodological Answer : H-Thr-Phe-OH is characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), thin-layer chromatography (TLC), and paper electrophoresis. For example, in enzymatic digestion studies, TLC (BAW solvent system) and electrophoresis at pH 3.7 (pyridine acetate buffer) were used to confirm dipeptide purity and separation from constituent amino acids . Validation includes cross-referencing spectral data with synthetic standards and quantifying hydrolysis efficiency via amino acid analysis (e.g., leucine aminopeptidase digestion yielding Thr:Phe ratios of 1.00:0.97) .

    Q. How is H-Thr-Phe-OH synthesized in laboratory settings?

    • Methodological Answer : Synthesis involves coupling Boc-protected amino acids (e.g., Boc-Thr) to resin-bound H-Phe using in situ anhydride coupling with dicyclohexylcarbodiimide (DCC) in CH₂Cl₂. Post-coupling, the resin is cleaved with hydrofluoric acid (HF) in the presence of anisole. Yield and purity are optimized by controlling reaction time (2.5 hours at 24°C) and stoichiometry (4:1 Boc-amino acid to resin ratio) .

    Q. What are the solubility and stability properties of H-Thr-Phe-OH under standard laboratory conditions?

    • Methodological Answer : Solubility is tested in aqueous buffers (e.g., 0.05 M Tris pH 8) and organic solvents (e.g., CH₂Cl₂). Stability assays involve incubating the dipeptide at 37°C for 24 hours and analyzing degradation via TLC or electrophoresis. For example, enzymatic hydrolysis studies show <1% unhydrolyzed dipeptide under controlled conditions .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) during H-Thr-Phe-OH characterization?

    • Methodological Answer : Contradictions arise from impurities, solvent artifacts, or instrument calibration errors. Mitigation strategies include:
    • Reproducibility checks : Repeat experiments under identical conditions.
    • Multi-technique validation : Cross-validate NMR data with MS and TLC .
    • Statistical analysis : Apply error margins (e.g., ±0.05 ppm for NMR shifts) and use software tools (e.g., MestReNova) for peak deconvolution .

    Q. What methodologies optimize H-Thr-Phe-OH synthesis yield and purity for large-scale studies?

    • Methodological Answer :
    • Coupling agent optimization : Compare DCC with alternative reagents (e.g., HBTU) to improve efficiency.
    • Purification protocols : Use preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in H₂O/ACN).
    • Quality control : Implement in-line FTIR monitoring during synthesis to detect incomplete couplings .

    Q. How can researchers design stability studies for H-Thr-Phe-OH under varying pH and temperature conditions?

    • Methodological Answer :
    • Experimental design : Use a factorial design (pH 3–9, 4–40°C) with triplicate samples.
    • Analytical endpoints : Quantify degradation via HPLC-UV (220 nm) and compare against stability-indicating assays (e.g., Arrhenius plot for temperature-dependent degradation) .
    • Data interpretation : Apply kinetic modeling (e.g., first-order decay) to predict shelf-life .

    Q. What role does H-Thr-Phe-OH play in studying enzyme substrate specificity, and how is this experimentally validated?

    • Methodological Answer : The dipeptide serves as a substrate for aminopeptidases (e.g., leucine aminopeptidase). Validation involves:
    • Enzymatic assays : Incubate H-Thr-Phe-OH with the enzyme in Mg²⁺-containing buffer (pH 8) at 37°C.
    • Quantitative analysis : Measure hydrolysis products via amino acid analysis (e.g., Thr:Phe molar ratios) and compare to kinetic parameters (Km, Vmax) .

    Data Presentation and Critical Analysis

    Q. What standards should be followed when presenting H-Thr-Phe-OH research data in publications?

    • Methodological Answer :
    • Structural formulas : Use IUPAC nomenclature and consistent stereochemical descriptors (e.g., L-Thr-L-Phe).
    • Tables/Figures : Include error bars, statistical significance (p-values), and raw data in supplementary materials.
    • Reproducibility : Detail instrument settings (e.g., NMR frequency, MS ionization mode) and reagent grades .

    Q. How can researchers critically evaluate conflicting findings in H-Thr-Phe-OH studies?

    • Methodological Answer :
    • Source evaluation : Prioritize peer-reviewed journals and primary literature over preprint repositories.
    • Methodological scrutiny : Compare experimental conditions (e.g., buffer composition, enzyme batches).
    • Meta-analysis : Use tools like RevMan to aggregate data and assess heterogeneity .

    Tables for Methodological Reference

    Analytical Technique Application to H-Thr-Phe-OH Key Parameters
    NMR SpectroscopyConfirm backbone structure and purity600 MHz, D₂O solvent, δ 1.2–4.5 ppm
    Mass SpectrometryMolecular weight verificationESI-MS, m/z 267.3 [M+H]⁺
    Paper ElectrophoresisSeparation from amino acidspH 3.7, 300 V, 45 minutes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.